

An In-depth Technical Guide to Enniatin C: Structure, Properties, and Methodologies

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Compound of Interest

Compound Name:	Enniatin C
CAS No.:	19893-23-3
Cat. No.:	B1671337

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Introduction

Enniatins represent a class of cyclic hexadepsipeptides, which are secondary metabolites predominantly produced by various species of *Fusarium* fungi.[1][2] These compounds are of significant interest due to their wide spectrum of biological activities, including antimicrobial, insecticidal, cytotoxic, and ionophoric properties.[3][4][5] **Enniatin C**, specifically, is a member of this family, characterized by its unique cyclic structure composed of alternating N-methyl-L-leucine and D- α -hydroxyisovaleric acid residues.[6] While many enniatins are found as mixtures in nature, **Enniatin C** was first identified as a synthetic and biosynthetic product before being isolated from natural sources.[2]

This guide provides a comprehensive technical overview of **Enniatin C**, delving into its chemical architecture, physicochemical characteristics, biosynthetic pathway, and multifaceted biological functions. Furthermore, it offers detailed, field-proven experimental protocols for its isolation, purification, and the assessment of its biological activities, designed to equip researchers with the foundational knowledge and practical methodologies required for its study.

Chemical Structure and Physicochemical Properties

Enniatin C is a cyclodepsipeptide, a molecular class defined by the presence of both amide and ester bonds within a cyclic framework.[6] Its structure consists of three N-methyl-L-leucyl residues alternating with three D-2-hydroxyisovaleric acid (D-Hiv) residues, creating an 18-membered ring.[6] This alternating pattern of amino and hydroxy acids is a hallmark of the enniatin family. The N-methylation of the leucine residues and the presence of lipophilic side chains contribute significantly to its ability to interact with and traverse biological membranes.[3]

The precise stereochemistry and arrangement of its constituent parts are crucial for its biological function, particularly its ability to selectively bind and transport cations.

Caption: Conceptual structure of **Enniatin C**, a cyclic hexadepsipeptide.

Table 1: Physicochemical Properties of **Enniatin C**

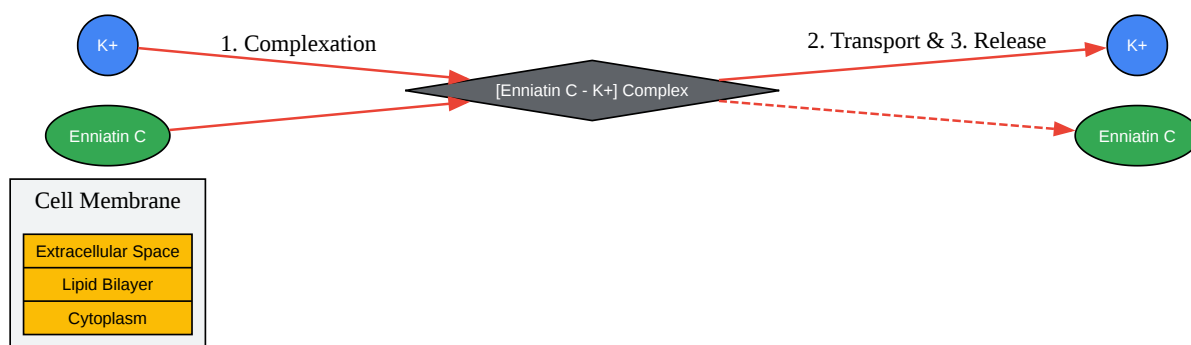
Property	Value	Source(s)
Molecular Formula	C ₃₆ H ₆₃ N ₃ O ₉	[6][7][8]
Molecular Weight	681.9 g/mol	[7][8]
CAS Number	19893-23-3	[6][7]
Appearance	White to off-white solid	[9]
Type	Cyclodepsipeptide	[6]
Solubility	Soluble in DMSO, DMF, Ethanol, Methanol	[10]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[7]

Biosynthesis of Enniatin C

Enniatins are synthesized non-ribosomally by a large, multifunctional enzyme known as enniatin synthetase (ESYN1).[11][12] This enzyme complex catalyzes the entire assembly process from precursor molecules. The biosynthesis of **Enniatin C** follows a well-defined pathway involving the activation and condensation of its constituent amino and hydroxy acids.

The core steps are:

- **Precursor Formation:** The process begins with the formation of D-2-hydroxyisovaleric acid (D-Hiv) from L-valine. L-valine is first deaminated to 2-ketoisovaleric acid, which is then reduced by a ketoisovalerate reductase to yield D-Hiv.[11]
- **Enzyme Activation:** The enniatin synthetase (ESYN1) activates the precursors, L-leucine and D-Hiv, as adenylates at two different adenylation (A) domains.
- **Thiolation and N-methylation:** The activated residues are transferred to their respective thiolation (T) domains (also known as peptidyl carrier protein, or PCP, domains). The L-leucine residue undergoes N-methylation, with S-adenosyl-L-methionine (SAM) serving as the methyl group donor, a reaction catalyzed by the N-methyltransferase (M) domain.[13]
- **Condensation and Elongation:** A condensation (C) domain catalyzes the formation of the first ester bond between D-Hiv and N-methyl-L-leucine to form a dipeptidol unit. This process is repeated twice more, elongating the chain.
- **Cyclization:** Finally, the terminal cyclization domain catalyzes an intramolecular esterification reaction, which releases the completed **Enniatin C** molecule from the enzyme.[11][13]



Disruption of Ion Gradient leads to Cell Death

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Caption: Proposed ionophoric mechanism of action for **Enniatin C**.

Biological Activities

Enniatin C's ability to disrupt ion homeostasis underpins its broad range of biological activities, from antimicrobial to cytotoxic effects.

Antimicrobial and Antifungal Activity

Enniatins exhibit potent activity primarily against Gram-positive bacteria and mycobacteria. [14] [15] Their efficacy against Gram-negative bacteria is limited, likely due to the protective outer membrane of these organisms which prevents the ionophore from reaching the inner cytoplasmic membrane. Studies on various enniatin analogues have shown significant inhibitory effects on pathogens like *Staphylococcus aureus*, *Clostridium perfringens*, and *Mycobacterium tuberculosis*. [7][14][15] They also possess antifungal properties. [14] Table 2: Representative Minimum Inhibitory Concentrations (MIC) for Enniatin Analogues (Note: Data for **Enniatin C** is limited; values for closely related analogues are provided for context.)

Organism	Enniatin A (µM)	Enniatin A1 (µM)	Enniatin B (µM)	Enniatin B1 (µM)	Source(s)
<i>Staphylococcus aureus</i>	6.25	12.5	>100	25	[15]
<i>Clostridium perfringens</i>	6.25	6.25	>100	12.5	[15]
<i>Mycobacterium smegmatis</i>	12.5	6.25	>100	12.5	[15]
<i>Candida albicans</i>	25	25	100	50	[16]

Cytotoxic Activity

Enniatins demonstrate profound cytotoxic effects against a variety of human cancer cell lines. [4][9][17] At low micromolar concentrations, they can induce apoptosis (programmed cell death) and cause cell cycle arrest. [14][17] The cytotoxic mechanism is complex, involving both the primary ionophoric activity which disrupts mitochondrial membrane potential, and potentially other pathways. Research has shown that enniatins can exert p53-dependent cytostatic effects

and p53-independent cytotoxic activities, suggesting a multifaceted interaction with cellular machinery. [17] Table 3: Representative Cytotoxic Activities (IC₅₀) for Enniatin Analogues (Note: IC₅₀ values can vary significantly based on cell line and exposure time.)

Cell Line	Enniatin Analogue	Exposure Time	IC ₅₀ (μM)	Source(s)
Caco-2 (Human colorectal)	Enniatin A1	24 h	12.3	[18][19]
Caco-2 (Human colorectal)	Enniatin B1	24 h	19.5	[18][19]
MRC-5 (Human fetal lung)	Enniatin A	24 h	~0.8	[20]
Hep G2 (Human liver)	Enniatin A	72 h	~1.5	[20]

Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the isolation and functional assessment of enniatins.

Protocol: Isolation and Purification of Enniatins from Fusarium Culture

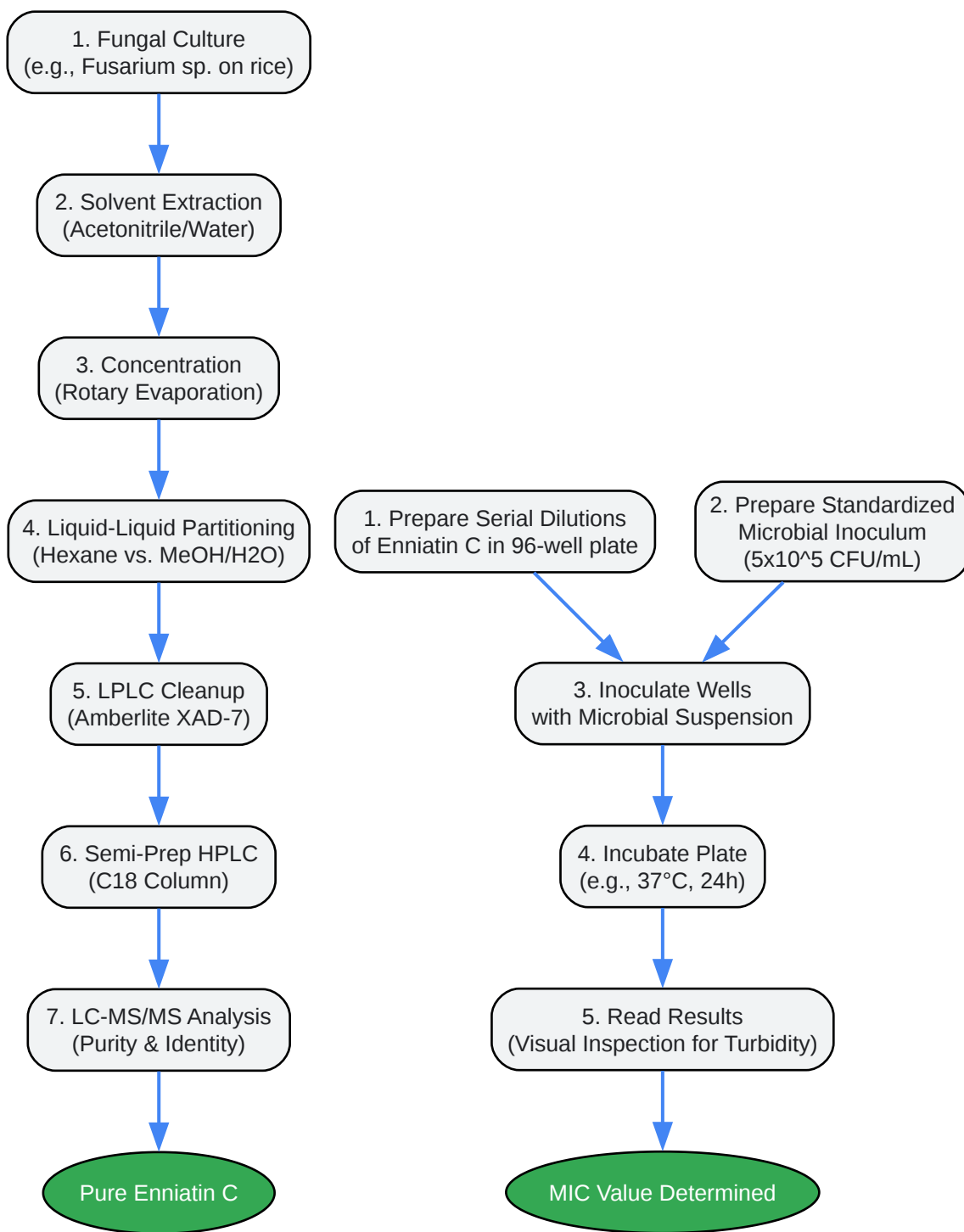
This protocol is based on established methods for extracting enniatins from fungal cultures grown on solid or in liquid media. [18][19][21] Methodology:

- **Fungal Culture:** Inoculate a suitable substrate (e.g., autoclaved rice or corn for solid culture, or a liquid broth) with a known enniatin-producing *Fusarium* species (e.g., *F. tricinctum*, *F. avenaceum*). [18][19] Incubate under appropriate conditions (e.g., 25°C, dark, for 2-4 weeks) to allow for fungal growth and metabolite production.
- **Extraction:** Macerate the fungal culture (solid or mycelia from liquid) and extract with an organic solvent such as acetonitrile-water (85:15, v/v) or dichloromethane. [21][22] Shake or stir for several hours to ensure efficient extraction.

- Filtration and Concentration: Filter the extract to remove solid fungal biomass. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
- Liquid-Liquid Partitioning: Resuspend the crude extract in a methanol/water mixture and perform a liquid-liquid extraction against a nonpolar solvent like hexane. This step separates the lipophilic enniatins (in the hexane phase) from more polar impurities. [21]5.

Chromatographic Purification:

- Low-Pressure Liquid Chromatography (LPLC): Subject the concentrated hexane fraction to LPLC on a reverse-phase resin (e.g., Amberlite XAD-7) for initial cleanup. [18][19] *
- High-Performance Liquid Chromatography (HPLC): Perform semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to isolate individual enniatin analogues. [21]6.
- Purity and Identity Confirmation: Analyze the purified fractions using LC-MS/MS to confirm the molecular weight and fragmentation pattern, verifying the identity and purity of **Enniatin C**. [18][19]



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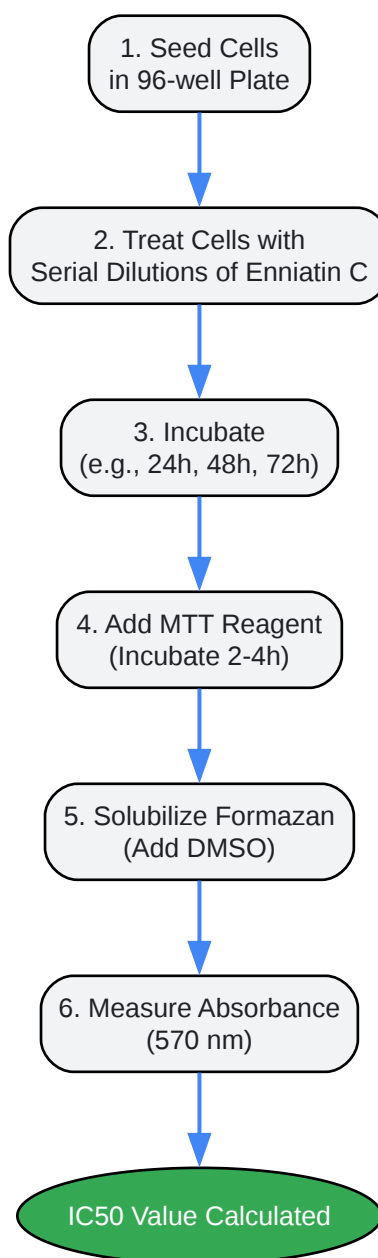
Caption: Workflow for MIC determination using the broth microdilution method.

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial metabolic activity.

[19][23]Methodology:

- **Cell Seeding:** Seed a human cell line (e.g., Caco-2, HepG2) into a 96-well plate at a predetermined density (e.g., 1×10^4 cells/well) and allow them to adhere overnight in a CO₂ incubator.
- **Treatment:** Prepare serial dilutions of **Enniatin C** in the cell culture medium. Remove the old medium from the cells and add 100 μ L of the **Enniatin C**-containing medium to the respective wells. Include an untreated control (cells + medium with DMSO vehicle).
- **Incubation:** Incubate the cells with the compound for a desired period (e.g., 24, 48, or 72 hours).
- **Add MTT Reagent:** Add 10-20 μ L of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. 5[23]. **Solubilization:** Carefully remove the medium and add 100-150 μ L of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
- **Measure Absorbance:** Read the absorbance at a wavelength of 570 nm using a microplate reader.
- **Calculate Viability:** Express the cell viability as a percentage of the untreated control. Plot the viability against the log of the concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).



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Caption: Workflow for cytotoxicity assessment using the MTT assay.

Conclusion

Enniatin C, as a representative of the enniatin family of mycotoxins, is a molecule of significant scientific interest. Its well-defined chemical structure gives rise to a potent ionophoric mechanism, which is the foundation for its broad antimicrobial and cytotoxic activities. While its presence as a natural contaminant raises toxicological concerns, its potent biological effects

also highlight its potential as a scaffold for the development of novel therapeutic agents, particularly in oncology and infectious disease. The methodologies detailed in this guide provide a robust framework for researchers to further explore the properties and potential applications of this fascinating cyclodepsipeptide.

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